1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1,5-Dimethyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carbonyl group at position 2, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2,3-dihydro-1H-imidazol-2-one can be synthesized through various methods. One common approach involves the reaction of dimethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives with aldehyde or carboxylic acid groups.
Reduction: Alcohol derivatives of the imidazole ring.
Substitution: Various substituted imidazole compounds depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-imidazol-2-one: Similar structure but with different substitution patterns.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Contains an azido group and is used in different applications.
Uniqueness
1,5-Dimethyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
43214-91-1 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,4-dimethyl-1H-imidazol-2-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8) |
InChI Key |
XPCSTLGFZSTVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1C |
Purity |
95 |
Origin of Product |
United States |
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